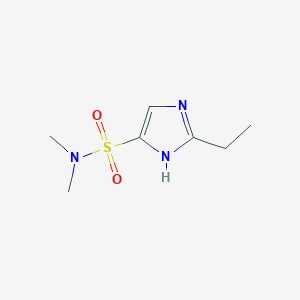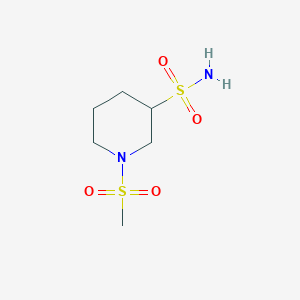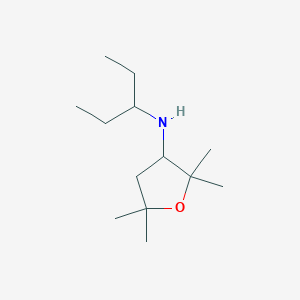
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₇H₈ClNO₃S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide+Thionyl chloride→2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and distillation is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in aqueous media, often under acidic or basic conditions to facilitate the hydrolysis process.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Hydrolysis: Formation of the corresponding sulfonic acid.
Reduction: Formation of the corresponding sulfonamide.
Scientific Research Applications
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetonitrile
- 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide
Uniqueness
2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical reactions. Compared to its analogs, such as 2-(2-Oxo-1,2-dihydropyridin-1-yl)acetonitrile and 2-(2-Oxo-1,2-dihydropyridin-1-yl)ethane-1-sulfonamide, the sulfonyl chloride derivative is more reactive and can participate in a wider range of chemical transformations.
Properties
Molecular Formula |
C7H8ClNO3S |
|---|---|
Molecular Weight |
221.66 g/mol |
IUPAC Name |
2-(2-oxopyridin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(11,12)6-5-9-4-2-1-3-7(9)10/h1-4H,5-6H2 |
InChI Key |
COBBKZXJBVSLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylazetidin-3-yl)oxy]acetic acid](/img/structure/B13218808.png)



![4-chloro-2-(chloromethyl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B13218847.png)
![3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13218861.png)





